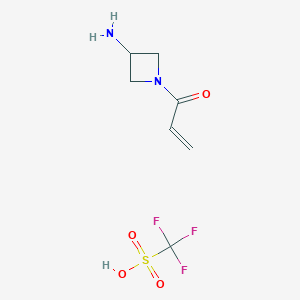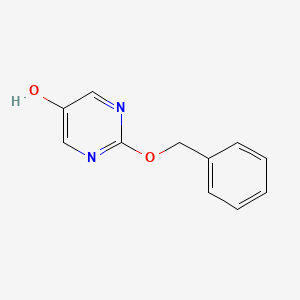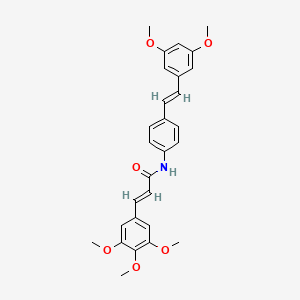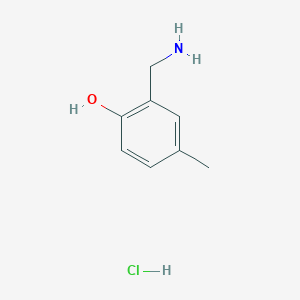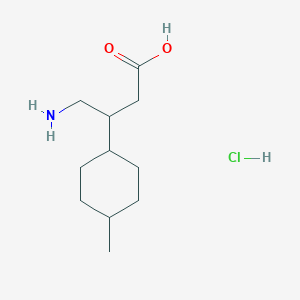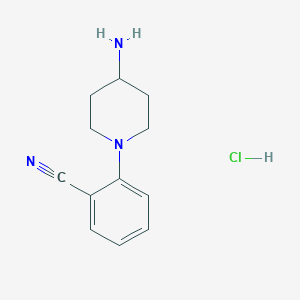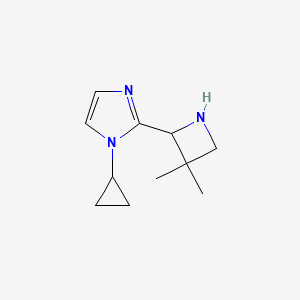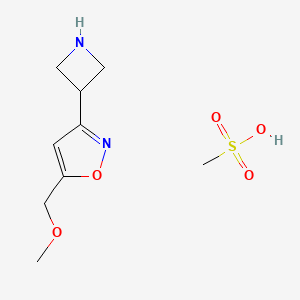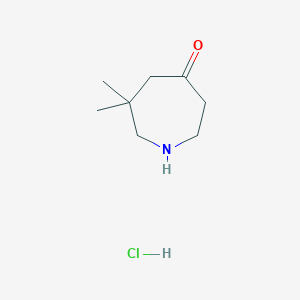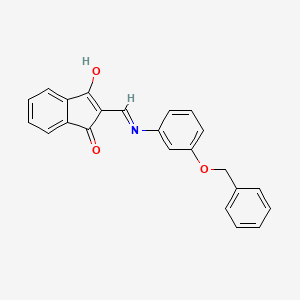
2-(((3-(Phenylmethoxy)phenyl)amino)methylene)indane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of indane-1,3-dione derivatives, such as 2-(((3-(Phenylmethoxy)phenyl)amino)methylene)indane-1,3-dione, involves several steps. One common approach is the halogenation of phthalic anhydrides, which are then converted into indane-1,3-diones using ethyl acetoacetate . Another method involves a four-component reaction involving indane-1,3-dione, 9-ethyl-9H-carbazole-3-carbaldehyde, ethyl acetoacetate, and ammonium acetate in the presence of a catalytic amount of piperidine .Molecular Structure Analysis
The molecular structure of 2-(((3-(Phenylmethoxy)phenyl)amino)methylene)indane-1,3-dione is complex, with a phenylmethoxy group attached to a phenyl ring, which is then linked to an indane-1,3-dione core via an amino-methylene bridge.Chemical Reactions Analysis
Indane-1,3-dione, a core component of the compound, is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It can undergo various chemical reactions, including halogenation and multi-component reactions .科学的研究の応用
Medicinal Chemistry: Alzheimer’s and AIDS Treatment
Indane-1,3-dione derivatives are prominent in medicinal chemistry due to their presence in biologically active compounds. For instance, Donepezil, a derivative, is used in treating Alzheimer’s disease, and Indinavir is utilized for AIDS treatment . The structural similarity of “2-(((3-(Phenylmethoxy)phenyl)amino)methylene)indane-1,3-dione” to these compounds suggests potential applications in designing new therapeutics for neurodegenerative diseases and viral infections.
Organic Electronics: Electron Acceptor
This compound serves as an electron acceptor in organic electronics. Its application extends to designing dyes for solar cells, which are crucial for improving the efficiency of photovoltaic devices . The electron-accepting properties facilitate the development of novel materials for organic electronic devices.
Photopolymerization: Photoinitiators
In the field of photopolymerization, indane-1,3-dione derivatives act as photoinitiators. They play a vital role in initiating polymerization reactions when exposed to light, which is essential for creating polymers with specific properties for coatings, adhesives, and 3D printing applications .
Bioimaging: Contrast Agents
The compound’s derivatives are explored as contrast agents in bioimaging. Their ability to absorb and emit light at specific wavelengths makes them suitable for use in fluorescence microscopy and other imaging techniques to visualize biological processes .
Biosensing: Optical Sensing
Due to their optical properties, these derivatives are used in biosensing applications. They can detect the presence of various biological molecules, which is beneficial for diagnostics and environmental monitoring .
Non-Linear Optical (NLO) Applications: Chromophores
Indane-1,3-dione derivatives, including “2-(((3-(Phenylmethoxy)phenyl)amino)methylene)indane-1,3-dione,” are used as chromophores in NLO applications. They contribute to the development of materials that can modulate light in advanced optical systems .
特性
IUPAC Name |
3-hydroxy-2-[(3-phenylmethoxyphenyl)iminomethyl]inden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO3/c25-22-19-11-4-5-12-20(19)23(26)21(22)14-24-17-9-6-10-18(13-17)27-15-16-7-2-1-3-8-16/h1-14,25H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKHXDOVEUQWIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)N=CC3=C(C4=CC=CC=C4C3=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(Benzyloxy)propyl]hydrazine dihydrochloride](/img/structure/B1384063.png)
